molecular formula C13H9Br2N3OS B4553193 2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4553193
M. Wt: 415.11 g/mol
InChI Key: JLHZLDYKRXOTFE-UHFFFAOYSA-N
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Description

2-(2,2-Dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a unique structure combining a cyclopropyl group with a thiadiazoloquinazolinone core

Scientific Research Applications

2-(2,2-Dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.

    Materials Science: Its heterocyclic core can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Preparation Methods

The synthesis of 2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the bromination of 1-methylcyclopropane to yield 2,2-dibromo-1-methylcyclopropane.

    Cyclization Reaction: The dibromo intermediate undergoes a cyclization reaction with a suitable thiadiazole precursor under acidic conditions to form the thiadiazoloquinazolinone core.

    Final Assembly: The final step involves the coupling of the cyclopropyl intermediate with the thiadiazoloquinazolinone core under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(2,2-Dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The dibromo groups in the cyclopropyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions.

Mechanism of Action

The mechanism of action of 2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one include other thiadiazoloquinazolinone derivatives and cyclopropyl-containing heterocycles These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

2-(2,2-dibromo-1-methylcyclopropyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3OS/c1-12(6-13(12,14)15)10-17-18-9(19)7-4-2-3-5-8(7)16-11(18)20-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHZLDYKRXOTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-(2,2-dibromo-1-methylcyclopropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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